molecular formula C19H15N3O3S B2800383 N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)isoxazole-5-carboxamide CAS No. 941913-96-8

N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)isoxazole-5-carboxamide

Cat. No. B2800383
M. Wt: 365.41
InChI Key: LHENYFNUOWYJJV-UHFFFAOYSA-N
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Description

“N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)isoxazole-5-carboxamide” is a compound that contains a benzothiazole unit . Benzothiazole is a heterocyclic compound, and it’s found in many potent biologically active compounds .


Synthesis Analysis

The synthesis of similar compounds has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The structure of similar compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The dihedral angles between the ring systems are significantly different in the independent molecules .


Chemical Reactions Analysis

Isoxazole derivatives of similar compounds were synthesized and evaluated for their cytotoxicity . These compounds exhibited anti-cancer activity against various cancer cell lines .

Scientific Research Applications

Anticancer Activity

  • Isoxazole derivatives, including compounds similar to N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)isoxazole-5-carboxamide, showed notable anticancer activity against various cancer cell lines. A study by Kumbhare et al. (2014) found that one of these compounds induced G2/M cell cycle arrest and apoptosis in colon cancer cells via p53 activation and mitochondrial pathways (Kumbhare et al., 2014).
  • In a related study, Ostapiuk et al. (2017) synthesized a series of compounds, including thiazole derivatives, and found that some exhibited significant antitumor effects, indicating their potential as anti-cancer agents (Ostapiuk et al., 2017).

Antimicrobial Activity

  • Mhaske et al. (2011) synthesized N-(4-(2-benzylthiazol-4-yl)phenyl)-2-benzyl-4-methylthiazole-5-carboxamide derivatives and found them effective against Gram-positive and Gram-negative bacteria. This suggests potential utility in combating bacterial infections (Mhaske et al., 2011).

Miscellaneous Applications

  • Palkar et al. (2017) designed novel analogs related to this compound, which displayed promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).
  • A study by Abu‐Hashem et al. (2020) explored novel derivatives for their anti-inflammatory and analgesic properties, indicating a broader range of potential therapeutic applications (Abu‐Hashem et al., 2020).

Future Directions

Compound 20c, a similar compound, can be considered as a potential small-molecule activator of p53, which regulates the equilibrium between rapid cell proliferation and apoptosis, and can be considered as a potential plausible candidate for further biological testing in in vivo colon cancer models .

properties

IUPAC Name

N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3S/c1-24-14-7-8-15-17(11-14)26-19(21-15)22(12-13-5-3-2-4-6-13)18(23)16-9-10-20-25-16/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHENYFNUOWYJJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=C3)C(=O)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)isoxazole-5-carboxamide

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